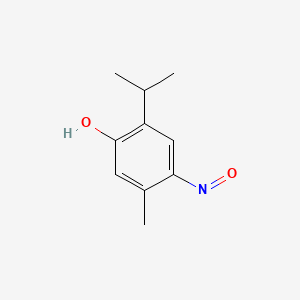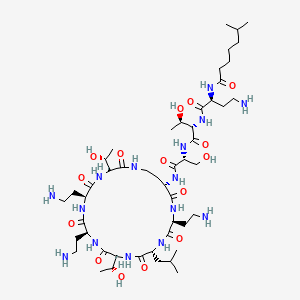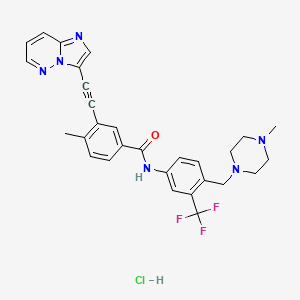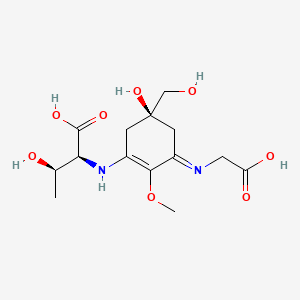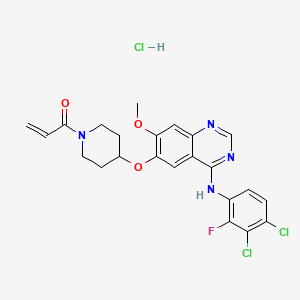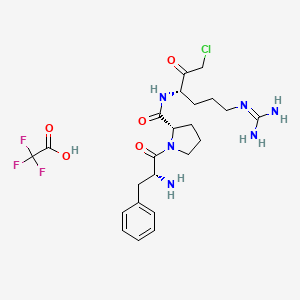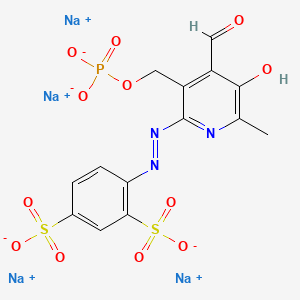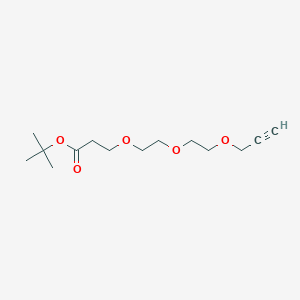
propargyl-PEG3-t-butyl ester
Overview
Description
Propargyl-PEG3-t-butyl ester is a polyethylene glycol derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
The primary target of propargyl-PEG3-t-butyl ester are azide-bearing compounds or biomolecules . The compound is designed to interact with these targets via a copper-catalyzed Click Chemistry reaction .
Mode of Action
this compound contains a propargyl group and a t-butyl protected carboxyl group . The propargyl group reacts with azide-bearing compounds or biomolecules in a copper-catalyzed Click Chemistry reaction . This reaction yields a stable triazole linkage .
Biochemical Pathways
The formation of a stable triazole linkage can have various downstream effects depending on the specific azide-bearing compound or biomolecule involved .
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which is known to increase solubility in aqueous media . This could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . The exact molecular and cellular effects would depend on the specific targets involved.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the acidity of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-t-butyl ester is synthesized through a multi-step process involving the reaction of polyethylene glycol with propargyl bromide and t-butyl bromoacetate. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include maintaining the temperature at around 60°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as column chromatography or recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid
Common Reagents and Conditions
Copper Catalysts: Used in azide-alkyne Click Chemistry reactions.
Acidic Conditions: Used for deprotecting the t-butyl ester group.
Major Products Formed
Triazole Linkages: Formed from the reaction of the propargyl group with azides.
Free Carboxylic Acid: Formed from the deprotection of the t-butyl ester group
Scientific Research Applications
Propargyl-PEG3-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules
Medicine: Employed in the development of drug delivery systems and in the synthesis of antibody-drug conjugates
Industry: Used in the production of functionalized polymers and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG13-t-butyl ester: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Propargyl-PEG3-acid: Contains a free carboxylic acid group instead of the t-butyl ester, allowing for direct conjugation without deprotection.
Uniqueness
Propargyl-PEG3-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. This allows for selective reactions and deprotection steps, making it highly versatile for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5/c1-5-7-16-9-11-18-12-10-17-8-6-13(15)19-14(2,3)4/h1H,6-12H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKIGUAOHLRKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B610153.png)
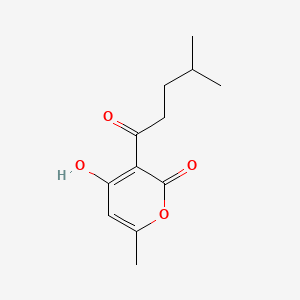
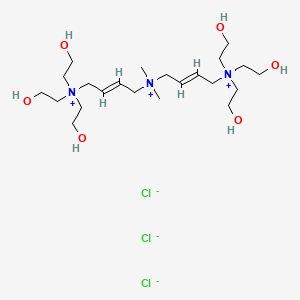
![2-[dimethyl(propyl)azaniumyl]ethyl-(2-methoxyethyl)-dimethylazanium;dichloride](/img/structure/B610158.png)
